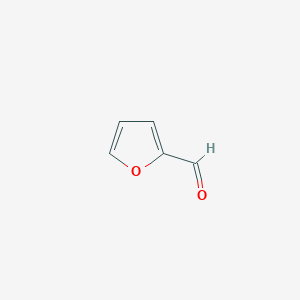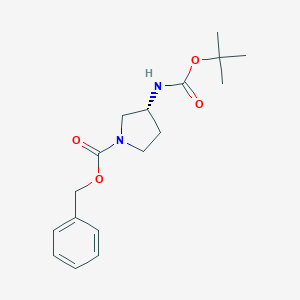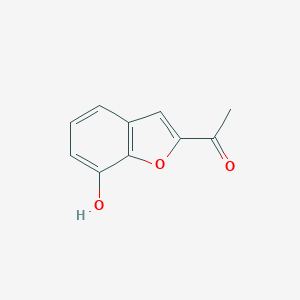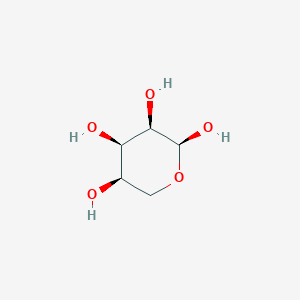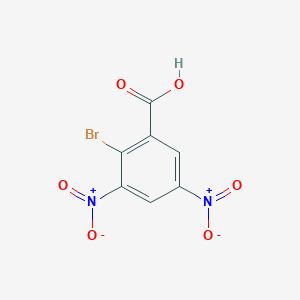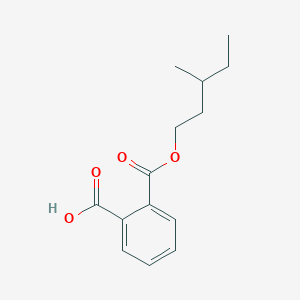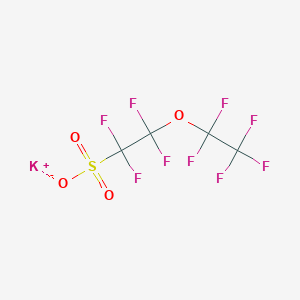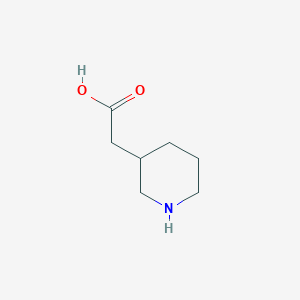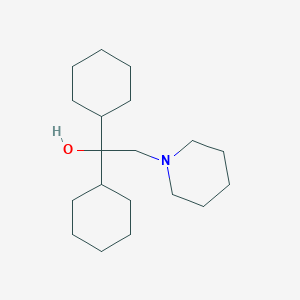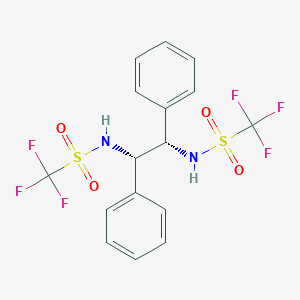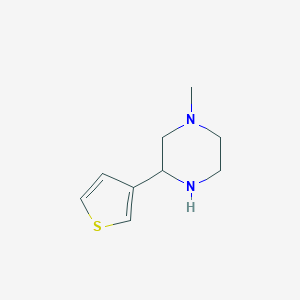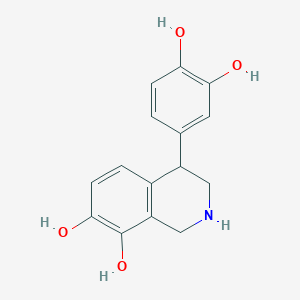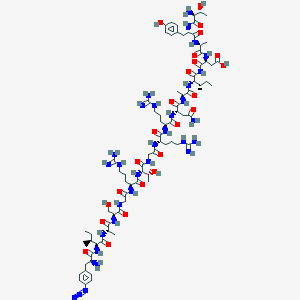
Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein kinase inhibitors are a class of drugs that have attracted significant attention in the field of cancer research. These drugs work by blocking the activity of enzymes called protein kinases, which play a critical role in the growth and division of cancer cells. One such protein kinase inhibitor is (6-22)amide, 4-azidophenylalanine(10)-, which has shown promise in preclinical studies as a potential treatment for various types of cancer. In
Mécanisme D'action
The mechanism of action of (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- involves the inhibition of protein kinase activity. Specifically, the compound binds to the ATP-binding site of protein kinases, preventing them from phosphorylating downstream targets involved in cancer cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- can have a variety of biochemical and physiological effects on cancer cells. These include the inhibition of cell cycle progression, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels that supply nutrients to tumors. Additionally, the compound has been shown to sensitize cancer cells to other chemotherapeutic agents, leading to enhanced anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- is its specificity for protein kinases, which reduces the risk of off-target effects and toxicity. Additionally, the compound has shown promising anti-tumor activity in preclinical models, suggesting that it may be an effective treatment for various types of cancer. However, one limitation of the compound is its complex synthesis method, which may limit its availability for use in research studies.
Orientations Futures
There are several future directions for the study of (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)-. One potential direction is the development of more efficient synthesis methods to increase the availability of the compound for research studies. Additionally, further preclinical studies are needed to assess the safety and efficacy of the compound in animal models before it can be considered for clinical trials in humans. Finally, the compound may be studied in combination with other chemotherapeutic agents to enhance its anti-tumor activity and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- involves a series of chemical reactions that result in the formation of the final compound. The first step involves the synthesis of the amino acid 4-azidophenylalanine, which is then coupled with a peptide sequence containing the (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide moiety. The final product is purified using various chromatography techniques to obtain a highly pure compound.
Applications De Recherche Scientifique
(Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- has been studied extensively in preclinical models of cancer. In vitro studies have shown that the compound can inhibit the activity of multiple protein kinases, including those involved in cancer cell proliferation and survival. In vivo studies have demonstrated that the compound can inhibit tumor growth in mouse models of various types of cancer, including breast, lung, and prostate cancer.
Propriétés
Numéro CAS |
122756-41-6 |
|---|---|
Nom du produit |
Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- |
Formule moléculaire |
C80H129N31O24 |
Poids moléculaire |
1909.1 g/mol |
Nom IUPAC |
(3S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-azidophenyl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C80H129N31O24/c1-10-36(3)60(107-66(124)47(81)29-43-18-22-45(23-19-43)110-111-90)76(134)98-39(6)64(122)105-54(35-112)67(125)94-33-56(117)100-49(16-13-27-92-79(86)87)70(128)108-62(42(9)114)75(133)95-34-57(118)99-48(15-12-26-91-78(84)85)68(126)101-50(17-14-28-93-80(88)89)69(127)103-52(31-55(82)116)72(130)97-40(7)65(123)106-61(37(4)11-2)77(135)109-73(131)53(32-58(119)120)102-63(121)38(5)96-71(129)51(104-74(132)59(83)41(8)113)30-44-20-24-46(115)25-21-44/h18-25,36-42,47-54,59-62,112-115H,10-17,26-35,81,83H2,1-9H3,(H2,82,116)(H,94,125)(H,95,133)(H,96,129)(H,97,130)(H,98,134)(H,99,118)(H,100,117)(H,101,126)(H,102,121)(H,103,127)(H,104,132)(H,105,122)(H,106,123)(H,107,124)(H,108,128)(H,119,120)(H4,84,85,91)(H4,86,87,92)(H4,88,89,93)(H,109,131,135)/t36-,37-,38-,39-,40-,41+,42+,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-/m0/s1 |
Clé InChI |
FLJKGOMXFGAKRA-ALJWVBQFSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)N=[N+]=[N-])N |
SMILES |
CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N |
SMILES canonique |
CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N |
Autres numéros CAS |
122756-41-6 |
Synonymes |
4-azidophenylalanine(10)PKI (6-22)amide 4-N3-Phe(10)-PKI (6-22)NH2 PKI (6-22)amide, 4-azido-Phe(10)- PKI-APHE protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



